molecular formula C17H20N4 B4200139 1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine CAS No. 720675-91-2

1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine

Cat. No. B4200139
M. Wt: 280.37 g/mol
InChI Key: WHALOJPBMFQSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained attention due to its potential applications in scientific research. It is a benzimidazole derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been reported to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been reported to induce apoptosis in certain cancer cell lines.

Biochemical And Physiological Effects

1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine has been reported to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been reported to induce apoptosis in certain cancer cell lines. However, its effects on other biochemical and physiological processes are not fully understood.

Advantages And Limitations For Lab Experiments

The advantages of using 1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine in lab experiments include its potential inhibitory activity against certain enzymes and its potential anticancer activity. However, its limitations include the lack of understanding of its effects on other biochemical and physiological processes and the need for further studies to fully understand its mechanism of action.

Future Directions

For research could include studying its effects on other biochemical and physiological processes, identifying its molecular target(s), and developing more potent derivatives with improved activity and selectivity. Additionally, further studies could explore its potential applications in other areas of research such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop more potent derivatives with improved activity and selectivity.

Scientific Research Applications

1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine has been studied for its potential applications in scientific research. It has been reported to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been studied for its potential anticancer activity and has been reported to exhibit cytotoxic activity against certain cancer cell lines.

properties

IUPAC Name

1-butyl-N-(pyridin-4-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-2-3-12-21-16-7-5-4-6-15(16)20-17(21)19-13-14-8-10-18-11-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHALOJPBMFQSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216215
Record name 1-Butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine

CAS RN

720675-91-2
Record name 1-Butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720675-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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